
2-Benzylidene-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzylidene-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide is an organic compound with a complex structure that includes a benzylidene group, a hydrazine moiety, and a carbothioamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide typically involves the condensation reaction between benzaldehyde derivatives and hydrazinecarbothioamide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: Benzaldehyde derivative reacts with hydrazinecarbothioamide in the presence of an acid catalyst (e.g., hydrochloric acid) under reflux conditions to form the desired product.
Purification: The crude product is purified by recrystallization from an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Benzylidene-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or hydrazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
科学的研究の応用
2-Benzylidene-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs due to its unique structural features and biological activity.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific functionalities.
作用機序
The mechanism of action of 2-Benzylidene-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzothiazole Derivatives: These compounds share structural similarities with 2-Benzylidene-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide and have similar applications in medicinal chemistry and material science.
Hydrazinecarbothioamide Derivatives: These compounds also share structural features and can undergo similar chemical reactions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
91291-01-9 |
|---|---|
分子式 |
C16H17N3S |
分子量 |
283.4 g/mol |
IUPAC名 |
1-(benzylideneamino)-3-(2,6-dimethylphenyl)thiourea |
InChI |
InChI=1S/C16H17N3S/c1-12-7-6-8-13(2)15(12)18-16(20)19-17-11-14-9-4-3-5-10-14/h3-11H,1-2H3,(H2,18,19,20) |
InChIキー |
JRYMMQSTDMLIHE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NN=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



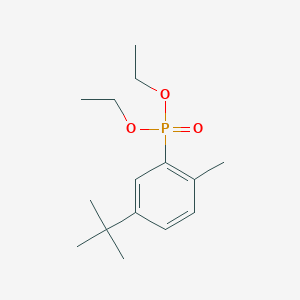

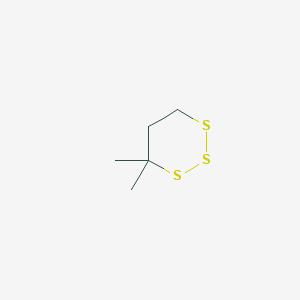
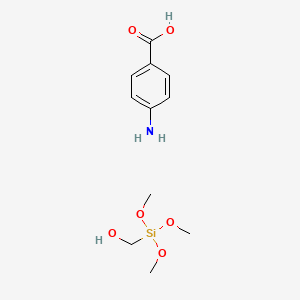

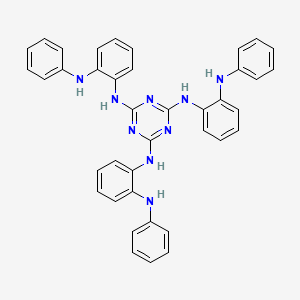
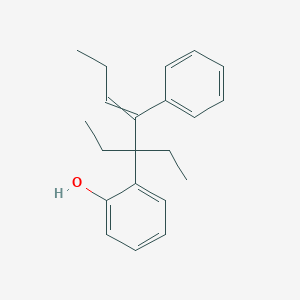
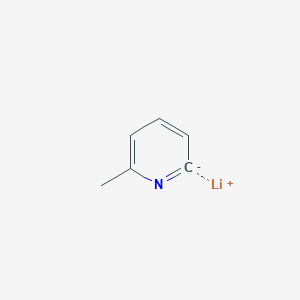
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)


![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)

